molecular formula C12H21O4- B14086631 6-(Hexyloxy)-6-oxohexanoate CAS No. 17961-14-7

6-(Hexyloxy)-6-oxohexanoate

Cat. No.: B14086631
CAS No.: 17961-14-7
M. Wt: 229.29 g/mol
InChI Key: JAWZFTORYMQYDT-UHFFFAOYSA-M
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Description

6-(Hexyloxy)-6-oxohexanoate is an organic compound characterized by the presence of a hexyloxy group and a keto group on a hexanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hexyloxy)-6-oxohexanoate typically involves the esterification of hexanoic acid with hexanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also explored to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Hexyloxy)-6-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol group.

    Substitution: The hexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Hexanoic acid or hexanone.

    Reduction: 6-Hydroxyhexanoate.

    Substitution: Various substituted hexanoates depending on the nucleophile used.

Scientific Research Applications

6-(Hexyloxy)-6-oxohexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Hexyloxy)-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its potential anti-inflammatory effects. The exact molecular targets and pathways are still under investigation and require further research to be fully elucidated.

Comparison with Similar Compounds

Similar Compounds

    6-(Hexyloxy)-6-oxohexanoic acid: Similar structure but with a carboxylic acid group instead of an ester.

    6-(Hexyloxy)-6-oxohexanol: Similar structure but with an alcohol group instead of an ester.

    Hexyl hexanoate: Similar ester structure but without the keto group.

Uniqueness

6-(Hexyloxy)-6-oxohexanoate is unique due to the presence of both a hexyloxy group and a keto group on the hexanoate backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

17961-14-7

Molecular Formula

C12H21O4-

Molecular Weight

229.29 g/mol

IUPAC Name

6-hexoxy-6-oxohexanoate

InChI

InChI=1S/C12H22O4/c1-2-3-4-7-10-16-12(15)9-6-5-8-11(13)14/h2-10H2,1H3,(H,13,14)/p-1

InChI Key

JAWZFTORYMQYDT-UHFFFAOYSA-M

Canonical SMILES

CCCCCCOC(=O)CCCCC(=O)[O-]

Origin of Product

United States

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